6,2',4'-Trimethoxyflavone

Übersicht

Beschreibung

6,2’,4’-Trimethoxyflavone ist eine Flavonoidverbindung, die für ihre starken biologischen Aktivitäten bekannt ist. Es ist ein selektiver Antagonist des Arylhydrocarbonrezeptors (AHR), der eine entscheidende Rolle in verschiedenen physiologischen und pathophysiologischen Prozessen spielt, einschließlich Xenobiotika-Metabolismus, endokriner Funktion, Immunität und Krebs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6,2’,4’-Trimethoxyflavone umfasst typischerweise die Methylierung von Flavonderivaten. Eine gängige Methode umfasst die Reaktion von 2,4-Dimethoxybenzaldehyd mit 2-Hydroxyacetophenon in Gegenwart einer Base, gefolgt von Cyclisierung und weiterer Methylierung .

Industrielle Produktionsmethoden

Die industrielle Produktion von 6,2’,4’-Trimethoxyflavone kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6,2’,4’-Trimethoxyflavone durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroflavone umwandeln.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden

Hauptprodukte

Oxidation: Chinone und andere oxidierte Flavonoidderivate.

Reduktion: Dihydroflavone.

Substitution: Substituierte Flavonoidderivate mit verschiedenen funktionellen Gruppen

Wissenschaftliche Forschungsanwendungen

6,2’,4’-Trimethoxyflavone hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Chemie und Reaktivität von Flavonoiden zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Genexpression.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere in der entzündungshemmenden und krebshemmenden Forschung.

Industrie: Wird bei der Entwicklung von bioaktiven Verbindungen und Arzneimitteln eingesetzt

Wirkmechanismus

6,2’,4’-Trimethoxyflavone übt seine Wirkungen hauptsächlich durch Antagonismus des Arylhydrocarbonrezeptors (AHR) aus. Es konkurriert mit Agonisten wie 2,3,7,8-Tetrachlordibenzo-p-dioxin und Benzo[a]pyren und hemmt effektiv die AHR-vermittelte Transaktivierung von Zielgenen wie CYP1A1. Diese Hemmung ist unabhängig von der Zelllinie oder Spezies und macht es zu einem wertvollen Werkzeug für die Untersuchung der AHR-Funktion .

Wissenschaftliche Forschungsanwendungen

Aryl Hydrocarbon Receptor Antagonism

Mechanism of Action

6,2',4'-Trimethoxyflavone is identified as an antagonist of the aryl hydrocarbon receptor (AHR), which plays a crucial role in various physiological processes including xenobiotic metabolism and immune response. TMF competes with agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AHR-mediated transactivation of target genes such as CYP1A1. Unlike other antagonists, TMF exhibits no partial agonist activity, making it a valuable tool for dissecting AHR function without the interference of agonist effects .

Research Findings

Studies have demonstrated that TMF can suppress AHR activity across different cell lines and species. This characteristic makes it a promising candidate for further research into the modulation of AHR-related pathways in various diseases, including cancer and autoimmune disorders .

Therapeutic Potential

Cerebral Ischemia/Reperfusion Injury

Research has explored the efficacy of TMF in mitigating cerebral ischemia/reperfusion injury in animal models. However, findings indicate that TMF was ineffective when administered post-reperfusion in rats, suggesting limitations in its therapeutic application for this condition .

Cytotoxic and Apoptotic Effects

TMF has been studied for its cytotoxic effects on cancer cells. In vitro experiments have shown that TMF induces apoptosis in various cancer cell lines, including MCF-7 cells. At a concentration of 10 µg/mL, significant apoptosis was observed, indicating potential applications in cancer therapy .

Comparative Analysis with Other Flavonoids

The following table summarizes the comparative effectiveness of this compound with other flavonoids regarding their cytotoxic and apoptotic effects:

| Compound | Cell Line | Concentration (µg/mL) | Apoptosis (%) |

|---|---|---|---|

| This compound | MCF-7 | 10 | 36 |

| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | MCF-7 | 650 | 33 |

| Compound 3 | MCF-7 | 10 | Not specified |

This table illustrates that while TMF shows significant apoptotic activity at lower concentrations compared to some other compounds, further studies are needed to establish comprehensive profiles for each compound's effectiveness.

Wirkmechanismus

6,2’,4’-Trimethoxyflavone exerts its effects primarily through antagonism of the aryl hydrocarbon receptor (AHR). It competes with agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AHR-mediated transactivation of target genes such as CYP1A1. This inhibition is independent of cell lineage or species, making it a valuable tool for studying AHR function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-Methoxyflavone

- 7,4’-Dimethoxyisoflavone

- Alpha-Napthoflavone

- 3’,4’-Dimethoxyflavone

- Eupatorin

- Eupatilin

Einzigartigkeit

6,2’,4’-Trimethoxyflavone ist einzigartig in seiner Fähigkeit, als reiner AHR-Antagonist zu wirken, ohne partielle Agonistenaktivität. Dies unterscheidet es von anderen AHR-Antagonisten wie Alpha-Napthoflavone, die eine partielle Agonistenaktivität aufweisen. Darüber hinaus zeigt es keine Spezies- oder Promotorabhängigkeit, was es zu einem überlegenen Werkzeug für die präzise Dissektion der AHR-Funktion macht .

Biologische Aktivität

6,2',4'-Trimethoxyflavone (TMF) is a flavonoid compound recognized for its significant biological activities, particularly as an antagonist of the aryl hydrocarbon receptor (AHR). This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

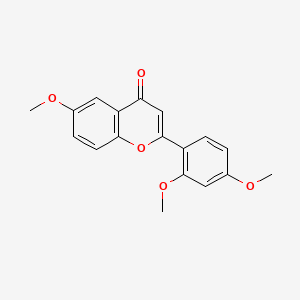

This compound is characterized by three methoxy groups attached to the flavone backbone. Its chemical structure can be represented as follows:

- Chemical Name : 2',4',6-Trimethoxyflavone

- Molecular Formula : C16H16O5

- Molecular Weight : 288.29 g/mol

TMF primarily functions as an AHR antagonist , exhibiting an effective concentration (EC50) of approximately 0.9 μM. Unlike other flavonoids that may act as partial agonists, TMF does not display any agonist activity, making it a unique tool for studying AHR functions without the confounding effects of agonism .

AHR Signaling Pathway

The AHR is involved in various physiological processes such as xenobiotic metabolism, immune response, and cancer progression. Activation of the AHR by environmental toxins can lead to adverse effects; thus, compounds like TMF that inhibit this receptor can have protective effects against such toxicities. TMF competes with potent agonists like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), effectively blocking AHR-mediated transactivation of genes such as CYP1A1 .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of TMF. In vitro experiments demonstrated that TMF induces apoptosis in various cancer cell lines. For instance:

- MCF-7 Cells : Treatment with TMF at concentrations around 10 µM resulted in significant apoptosis rates, indicating its potential as an anti-cancer agent .

- Mechanism of Apoptosis : Flow cytometry analysis revealed that TMF treatment led to increased apoptotic cells and reduced viable cell counts in treated groups compared to controls.

Cytotoxic Effects

TMF has shown cytotoxic effects against several cancer cell lines:

| Cell Line | Concentration (µM) | Apoptosis (%) |

|---|---|---|

| MCF-7 | 10 | 36 |

| A2780 | 40 | Significant |

| MDA-MB-468 | IC50 = 0.5 | Inhibited growth |

These findings suggest that TMF may serve as a promising candidate for further development in cancer therapeutics .

Research Studies and Case Reports

- Study on AHR Antagonism :

- Cytotoxicity Assessment :

- Comparative Analysis with Other Flavonoids :

Eigenschaften

IUPAC Name |

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFDVDASNSUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350974 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720675-90-1 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 720675-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 6,2',4'-Trimethoxyflavone interact with its target and what are the downstream effects?

A1: this compound (TMF) acts as a potent antagonist of the aryl hydrocarbon receptor (AHR) [, ]. It competitively binds to AHR, preventing the binding of agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene. This inhibition of AHR activation leads to downstream effects such as reduced expression of AHR target genes like CYP1A1 [] and modulation of various cellular processes including inflammation, adipogenesis, and extracellular matrix deposition [, , ].

Q2: What is the mechanism behind the anti-inflammatory effects of TMF?

A2: TMF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α []. While the exact mechanism needs further investigation, it is likely linked to its AHR antagonism, as AHR activation has been implicated in inflammatory responses [].

Q3: Has TMF shown any potential in treating metabolic disorders like obesity?

A3: In vitro studies suggest that TMF might have anti-obesity effects. It demonstrated dose-dependent inhibition of pancreatic lipase, an enzyme crucial for dietary fat digestion and absorption []. Additionally, TMF reduced lipid accumulation in 3T3-L1 adipocytes and downregulated the expression of adipogenic and lipogenic genes such as PPAR-γ, C/EBP α and β, SREBF 1, FASN, aP2, and leptin [].

Q4: Are there any in vivo studies supporting the therapeutic potential of TMF?

A4: Yes, TMF has shown promising results in preclinical animal models. In a rat model of hepatic ischemia-reperfusion injury, post-ischemic administration of TMF significantly reduced liver damage, improved liver function markers, and attenuated apoptosis []. Furthermore, in a mouse model of intracerebral hemorrhage, TMF treatment limited hematoma expansion and preserved blood-brain barrier integrity, leading to neurological benefits [].

Q5: Does the structure of TMF influence its AHR antagonistic activity?

A5: While the exact structure-activity relationship of TMF is yet to be fully elucidated, comparisons with other flavonoids suggest that the presence and position of methoxy groups on the flavone backbone are crucial for its AHR antagonistic activity [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.